![molecular formula C14H19NO4S B2929964 4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid CAS No. 436091-83-7](/img/structure/B2929964.png)

4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

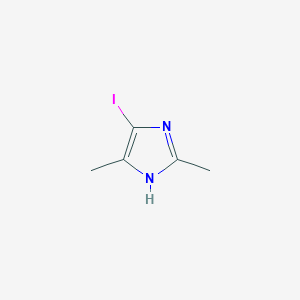

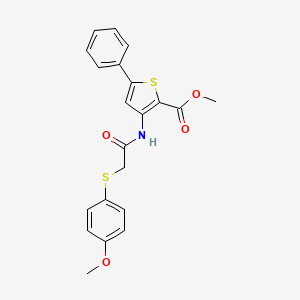

“4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid” is a complex organic compound. It contains a benzoic acid group, a sulfonyl group, and an ethylpiperidyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid), a sulfonyl group (-SO2-), and an ethylpiperidyl group . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

As an organic compound containing a sulfonyl group and a carboxylic acid group, “this compound” could participate in various chemical reactions. These might include substitution reactions, addition reactions, and oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. These might include its solubility in various solvents, its melting point and boiling point, and its reactivity with other chemicals .Scientific Research Applications

1. Synthesis and Organic Chemistry

- Meta-C–H Functionalization of Benzoic Acid Derivatives : Benzoic acids, including derivatives similar to 4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid, are vital in drug molecules and natural products. Selective C–H bond functionalization provides valuable tools for organic synthesis. A study highlighted a protocol for meta-C–H olefination of such derivatives using molecular oxygen as an oxidant, illustrating a significant advancement in the field of organic chemistry (Li et al., 2016).

2. Plant Stress Tolerance

- Role in Inducing Multiple Stress Tolerance in Plants : Benzoic acid derivatives have been studied for their role in inducing tolerance to various stresses in plants. A study found that benzoic acid is effective at lower concentrations than salicylic acid in inducing tolerance to heat, drought, and chilling stress in plants, suggesting potential agricultural applications (Senaratna et al., 2004).

3. Material Science

- Sulfonyl-Bridged Oligo(benzoic acid)s in Metal Extraction : Research into sulfonyl-bridged oligo(benzoic acid)s, related to this compound, has demonstrated their effectiveness as metal extractants. These compounds exhibit high extractability towards lanthanoid ions, offering potential utility in metal recovery and environmental remediation processes (Morohashi et al., 2014).

4. Pharmaceutical Research

- Antimicrobial Properties : Some derivatives of benzoic acid, like 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized and shown to possess antimicrobial activities. This implies potential applications in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

5. Enzyme Inhibition

- Inhibition of Carbonic Anhydrase : Benzamide derivatives incorporating sulfamoyl moieties, which are structurally related to this compound, have been studied as inhibitors of human carbonic anhydrase. This has implications for therapeutic applications, particularly in targeting specific isoforms of this enzyme (Abdoli et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2-ethylpiperidin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-12-5-3-4-10-15(12)20(18,19)13-8-6-11(7-9-13)14(16)17/h6-9,12H,2-5,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMQONWYFDXURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436091-83-7 |

Source

|

| Record name | 4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2929886.png)

![N-(2,4-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2929889.png)

![4-(4-methylphenyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2929891.png)

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2929893.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929894.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2929903.png)

![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2929904.png)